molecular formula C11H15NO B13332618 (3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine

(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine

Cat. No.: B13332618
M. Wt: 177.24 g/mol
InChI Key: ZODMMVYUTGNCIF-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methanamine group attached to the benzofuran ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or base-catalyzed cyclization.

    Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions. Common reagents include amines and alkyl halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: High-purity precursors are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: The final product is purified using techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzofurans, amines, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzofuran ring provides structural stability and facilitates binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzofuran-6-yl)methanamine
  • (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine
  • (3,3-Dimethyl-2,3-dihydrobenzofuran-7-yl)methanamine

Uniqueness

(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 6-position of the benzofuran ring enhances its reactivity and potential for forming diverse derivatives.

This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-6-yl)methanamine

InChI

InChI=1S/C11H15NO/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-5H,6-7,12H2,1-2H3

InChI Key

ZODMMVYUTGNCIF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)CN)C

Origin of Product

United States

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